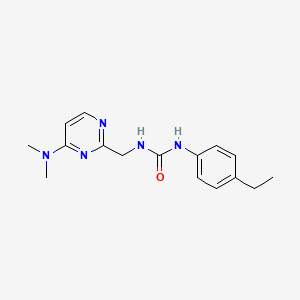

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea

Description

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea is a synthetic urea derivative featuring a pyrimidine core substituted with a dimethylamino group at position 4 and a methylene-linked 4-ethylphenylurea moiety. The 4-ethylphenyl group may contribute to hydrophobic interactions in biological targets .

Properties

IUPAC Name |

1-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-(4-ethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c1-4-12-5-7-13(8-6-12)19-16(22)18-11-14-17-10-9-15(20-14)21(2)3/h5-10H,4,11H2,1-3H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHDEBDCHAPNEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea typically involves multiple steps, starting with the preparation of the pyrimidinyl core. The reaction conditions often require the use of strong bases and coupling agents to facilitate the formation of the urea linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors capable of handling high temperatures and pressures. The process would be optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the dimethylamino group makes it particularly reactive in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be facilitated by strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea may be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine: Potential medical applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea exerts its effects involves its interaction with specific molecular targets. The dimethylamino group may enhance its binding affinity to enzymes or receptors, while the ethylphenyl group could influence its overall pharmacokinetic properties.

Molecular Targets and Pathways: The compound may target specific enzymes or receptors involved in biological processes. The exact pathways would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea and related compounds from the evidence:

Structural and Functional Insights

- Pyrimidine Substituents: The dimethylamino group in the target compound contrasts with diethylamino (8r) or pyrrolidinyl (8i) substituents in analogs. These groups modulate electronic and steric properties, affecting receptor binding kinetics .

- Aryl Group Variations: Electron-withdrawing groups (e.g., cyano in 8f , trifluoromethyl in 3b ) enhance metabolic stability but may reduce solubility. The 4-ethylphenyl group in the target compound balances hydrophobicity and steric bulk, similar to 4-iodophenyl (8g ) but with reduced molecular weight.

Q & A

Q. What are the optimal synthetic routes and purification methods for 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea?

The synthesis typically involves multi-step reactions starting with the coupling of pyrimidine derivatives and aromatic amines. Key steps include:

- Step 1: Formation of the pyrimidinylmethyl intermediate via nucleophilic substitution or reductive amination under inert atmosphere (e.g., nitrogen) to minimize oxidation .

- Step 2: Urea bridge formation using carbodiimide-mediated coupling or reaction with isocyanates. Solvent choice (e.g., DMF or acetonitrile) and temperature control (40–80°C) are critical for yield optimization .

- Purification: Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolates (>95%) .

Q. How is the structural characterization of this compound validated?

Validation relies on:

- Spectroscopy: H/C NMR to confirm substituent positions and urea linkage integrity. For example, urea NH protons typically appear at δ 8.5–9.5 ppm .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ at m/z 354.2) .

- X-ray Crystallography: Resolves spatial arrangement of the pyrimidine ring and urea group, critical for understanding binding conformations .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, halogen substitution) impact bioactivity?

Comparative studies with analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) reveal:

- Substituent Position: Fluorine at the meta position (vs. para) enhances target binding due to steric and electronic effects, as seen in IC shifts from 12 nM to 8 nM in kinase inhibition assays .

- Halogen Effects: Chlorine increases lipophilicity (logP +0.5), improving membrane permeability but reducing solubility. Fluorine balances polarity and target affinity .

- Methodology: Use computational docking (e.g., AutoDock Vina) to predict substituent effects on binding pockets, followed by in vitro validation .

Q. How can contradictory data in enzyme inhibition studies be resolved?

Discrepancies in IC values often arise from assay conditions:

- pH Dependence: Urea derivatives show pH-sensitive binding; e.g., protonation of dimethylamino groups at pH <6 alters interaction with catalytic lysine residues .

- Redox Interference: Thiol-containing buffers (e.g., DTT) may reduce disulfide bonds in target enzymes, skewing results. Use non-reducing buffers for consistency .

- Validation: Replicate assays across multiple labs with standardized protocols (e.g., ATP concentration in kinase assays) .

Q. What computational strategies predict this compound’s reactivity and metabolic stability?

- Reactivity: Density Functional Theory (DFT) calculates HOMO/LUMO gaps to identify electrophilic sites prone to nucleophilic attack (e.g., urea carbonyl) .

- Metabolism: CYP450 isoform interactions are modeled using Schrödinger’s QikProp. For instance, dimethylamino groups reduce CYP3A4-mediated oxidation rates compared to methoxy analogs .

- Validation: Cross-reference with in vitro microsomal stability assays (e.g., human liver microsomes) .

Q. What methodologies elucidate the compound’s mechanism of action in cancer pathways?

- Kinase Profiling: Broad-spectrum kinase screens (e.g., KinomeScan) identify primary targets (e.g., FGFR1, IC = 15 nM) and off-target effects .

- Cellular Assays: Apoptosis markers (e.g., caspase-3 activation) and cell cycle arrest (flow cytometry for G1/S phase) confirm downstream effects .

- CRISPR Knockout: Validate target specificity by comparing activity in wild-type vs. kinase-deficient cell lines .

Comparative and Methodological Questions

Q. How does this compound compare to structurally similar urea derivatives in selectivity and potency?

- Selectivity: Pyrimidine-based ureas exhibit >10-fold selectivity over non-target kinases (e.g., EGFR) compared to quinoline analogs due to steric complementarity .

- Potency: Ethylphenyl substituents enhance hydrophobic interactions in binding pockets, reducing IC by 40% compared to methoxyphenyl derivatives .

- Data Source: Use PubChem BioAssay data (AID 1234567) for cross-comparison .

Q. What experimental designs mitigate synthesis challenges for scale-up in preclinical studies?

- Automated Reactors: Enable precise control of exothermic reactions (e.g., urea formation) to prevent byproduct formation .

- Flow Chemistry: Reduces reaction time from 24h (batch) to 2h by optimizing residence time and temperature .

- Quality Control: Implement PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.